molecular formula C12H11Cl2N3O2 B2822242 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone CAS No. 320421-79-2

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone

Cat. No.: B2822242
CAS No.: 320421-79-2
M. Wt: 300.14
InChI Key: ZGIUTBRFBQRNEN-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone is a pyridazinone derivative characterized by:

  • Position 4: Chlorine substituent.
  • Position 2: 3-Chlorophenyl group.
  • Position 5: 2-Hydroxyethylamino group.

Its molecular formula is C₁₄H₁₄Cl₂N₄O, with a molecular weight of 325.20 (CAS: 449778-66-9) . Pyridazinones are known for diverse biological activities, including cardiovascular and pesticidal effects, depending on substituent patterns.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5-(2-hydroxyethylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-8-2-1-3-9(6-8)17-12(19)11(14)10(7-16-17)15-4-5-18/h1-3,6-7,15,18H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUTBRFBQRNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone typically involves multi-step organic reactions One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyridazinone core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include substituted pyridazinones, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown activity against Aurora-A kinase, which is crucial for cell division and is often overexpressed in cancerous cells .
  • Case Studies : In a study published by Bouabdallah et al., derivatives of similar structures were screened against Hep-2 and P815 cancer cell lines, exhibiting significant cytotoxic potential (IC50 values of 3.25 mg/mL and 17.82 mg/mL) . Although not directly tested, the structural similarities suggest that 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone may exhibit comparable efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical aspect of many diseases, including cancer and autoimmune disorders.

  • Research Findings : The mechanism through which this compound exerts anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential:

Structural Feature Impact on Activity
Chlorine SubstitutionEnhances potency against specific targets like Aurora-A kinase
Hydroxyethyl GroupMay improve solubility and bioavailability
Pyridazinone CoreProvides a scaffold for further modifications

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving chlorination and amination processes. Researchers are actively exploring derivatives of this compound to enhance its pharmacological profile.

Example Derivatives

Some derivatives have shown improved selectivity and reduced toxicity profiles compared to the parent compound:

  • Derivatives with Alkyl Substituents : These modifications have been shown to enhance anticancer activity while minimizing side effects .

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent influences steric and electronic interactions:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Activity References
4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone 3-Chlorophenyl 2-Hydroxyethylamino C₁₄H₁₄Cl₂N₄O 325.20 Not explicitly reported
4-Chloro-2-(4-methoxyphenyl)-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone 4-Methoxyphenyl (2-Hydroxyethyl)(methyl)amino C₁₄H₁₆ClN₃O₃ 309.75 Increased hydrophobicity due to methyl group
4-Chloro-5-dimethylamino-2-phenyl-2H-pyridazin-3-one Phenyl Dimethylamino C₁₂H₁₂ClN₃O 249.70 Simplified amino group; potential CNS activity
4-Chloro-2-(4-chloro-2-fluorophenyl)-5-[(4-chlorophenyl)methoxy]-3(2H)-pyridazinone 4-Chloro-2-fluorophenyl (4-Chlorophenyl)methoxy C₁₇H₁₀Cl₃FN₂O₂ 399.64 Oral LD₅₀ (mice) >300 mg/kg; herbicidal use

Key Observations :

  • Electron-withdrawing groups (e.g., 3-chlorophenyl, 4-chloro-2-fluorophenyl) enhance stability and may increase toxicity .
  • Methoxy or methyl groups (e.g., 4-methoxyphenyl) improve lipophilicity, affecting membrane permeability .

Substituent Variations at Position 5

The 5-position substituent modulates hydrogen bonding and receptor interactions:

Compound Name Position 5 Substituent Key Features References
This compound 2-Hydroxyethylamino Hydroxyl group enables hydrogen bonding; potential solubility in polar solvents
4-Chloro-2-(4-methoxyphenyl)-5-{[2-(2-pyridinyl)ethyl]amino}-3(2H)-pyridazinone [2-(2-Pyridinyl)ethyl]amino Aromatic pyridine moiety may enhance π-π stacking in protein binding
4-Chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone Methylamino Reduced steric hindrance; simpler synthesis
TZC-5665 (CAS 114856-47-2) Complex phenoxypropylamino side chain Beta-adrenoceptor blocking activity; PDE III inhibition

Key Observations :

  • Hydroxyethylamino groups improve solubility and may enhance bioavailability compared to methyl or aryl substituents.
  • Bulky substituents (e.g., [2-(2-pyridinyl)ethyl]amino) can restrict conformational flexibility but improve target specificity .

Key Observations :

  • Chlorinated phenyl groups (e.g., 3-chlorophenyl) are common in pesticidal compounds .
  • Hydroxyethylamino groups may align with cardiovascular drug design, as seen in TZC-5665 .

Biological Activity

4-Chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone (CAS Number: 320421-79-2) is a synthetic compound belonging to the pyridazinone class, characterized by its unique chemical structure which includes two chlorine atoms and a hydroxyethylamino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C₁₂H₁₁Cl₂N₃O₂
  • Molecular Weight : 300.14 g/mol
  • Melting Point : 151–153 °C
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from the literature.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against the MCF7 breast cancer cell line, demonstrating promising inhibitory effects.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Cell cycle arrest
HepG215.00Inhibition of proliferation

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that warrant further investigation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It appears to inhibit key inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a dual role in both cancer and inflammation management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Modifications in the substituents at specific positions on the pyridazinone ring can lead to enhanced potency or selectivity against certain biological targets.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of 4,5-dichloro-pyridazinone derivatives with 2-hydroxyethylamine. For example, 2-(4-chlorophenyl)-4,5-dichloro-3(2H)-pyridazinone reacts with 2-hydroxyethylamine in dimethylformamide (DMF) with potassium hydroxide as a base. Optimal conditions (e.g., 80°C, 7.2 mmol substrate) yield ~70% product after recrystallization . Key parameters include solvent polarity, stoichiometry of the amine, and temperature control to minimize side reactions.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} (CDCl3_3) reveals characteristic peaks: δ 5.51 (s, 2H, -OCH2_2-), 7.22–8.50 (m, aromatic protons) .
  • X-ray Crystallography : Resolves substituent positions on the pyridazinone core (e.g., chloro-phenyl orientation) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 399.64 for C17_{17}H10_{10}Cl3_3FN2_2O2_2) .

Advanced Research Questions

Q. What is the molecular mechanism by which this compound inhibits chloroplast development in plants?

  • Methodological Answer : Studies on wheat seedlings show dual mechanisms:
  • Hill Reaction Inhibition : Blocks electron transport in Photosystem II (PSII), reducing ATP synthesis. Comparative assays with atrazine indicate weaker inhibition but higher specificity .
  • Carotenoid Synthesis Disruption : Downregulates phytoene desaturase, leading to albinism. Ultrastructural analysis reveals loss of grana-fret membranes and chloroplast ribosomes .
    Experimental Design : Use etiolated seedlings treated with 10–100 µM compound under controlled light/dark cycles. Monitor chlorophyll fluorescence, carotenoid content (HPLC), and TEM for plastid morphology .

Q. How do soil organic matter (SOM) levels affect the adsorption-desorption kinetics of this pyridazinone derivative?

  • Methodological Answer :
  • Freundlich Isotherms : Adsorption (x/m = K·C1/n^{1/n}) shows reversibility but slower desorption rates. For soils with 2–5% SOM, Kads_{\text{ads}} ranges 1.2–3.8 L/kg, correlating positively with SOM (r > 0.90) .
  • Method : Use 14C^{14}\text{C}-labeled compound in batch experiments. Shake soil suspensions (1:10 w/v) for 24 h, then quantify adsorbed fraction via scintillation counting .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter biological activity and resistance to metabolic detoxification?

  • Methodological Answer :
  • Comparative Studies : Analog 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (6706) shows 100–1000× higher efficacy than pyrazon. The trifluoromethyl group enhances lipophilicity and metabolic stability, while dimethylamino prevents enzymatic deamination .
  • Assays :
  • Herbicidal Activity : Leaf disc assays with 14CO2^{14}\text{CO}_2 fixation inhibition.
  • Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS .

Contradictions and Resolutions

  • Chloroplast Inhibition vs. Herbicidal Selectivity : While attributes phytotoxicity to carotenoid inhibition, emphasizes PSII disruption. Resolution: Dual mechanisms likely operate depending on concentration and plant species.
  • Metabolic Stability : Trifluoromethyl analogs () resist detoxification, whereas unsubstituted derivatives are rapidly metabolized. This highlights the role of substituents in environmental persistence .

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